

An In-depth Technical Guide on the Spiroacetal Rearrangement in Reveromycins

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Compound of Interest

Compound Name: *Reveromycin B*

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Introduction

Reveromycins are a class of polyketide natural products produced by *Streptomyces* species, exhibiting a range of biological activities, including antifungal, antitumor, and anti-osteoporotic properties. A key structural feature of the reveromycins is a spiroacetal core, which is crucial for their biological function. Reveromycin A, the most well-studied member of this family, possesses a thermodynamically favored 6,6-spiroacetal ring system. However, under certain conditions, particularly acidic environments, it can undergo an irreversible rearrangement to form **Reveromycin B**, which features a 5,6-spiroacetal system and exhibits significantly reduced biological activity.^{[1][2]} This instability presents a considerable challenge for the development of Reveromycin A as a therapeutic agent. Understanding the enzymatic basis of the spiroacetal formation and the chemical nature of its rearrangement is therefore critical for the design of more stable and potent Reveromycin analogues.

This technical guide provides a comprehensive overview of the spiroacetal rearrangement in reveromycins, detailing the biosynthetic pathway, the enzymes involved, and the factors influencing the rearrangement. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

The Biosynthetic Pathway and the Spiroacetal Rearrangement

The biosynthesis of Reveromycin A involves a complex enzymatic assembly line. The stereospecific formation of the 6,6-spiroacetal core is a critical step, catalyzed by two key enzymes: RevG, a dihydroxy ketone synthase, and RevJ, a spiroacetal synthase.[3] These enzymes work in concert to convert a linear polyketide precursor into the characteristic spirocyclic structure.[3]

The subsequent rearrangement from the active 6,6-spiroacetal (Reveromycin A) to the less active 5,6-spiroacetal (**Reveromycin B**) is a non-enzymatic process driven by thermodynamics and facilitated by acidic conditions.[1][2] The presence of a hemisuccinate moiety at the C18 position of Reveromycin A is thought to contribute to the instability of the 6,6-spiroacetal core, promoting the rearrangement.[1]

Key Molecules in the Pathway

Compound	Description
Reveromycin T	A late-stage biosynthetic intermediate, lacking the C18-hydroxyl group and the hemisuccinate moiety. It is the substrate for the cytochrome P450 enzyme, P450revl.[4][5]
Reveromycin T1	The C18-hydroxylated product of Reveromycin T, formed by the action of P450revl.
Reveromycin A	The final bioactive product with a 6,6-spiroacetal core. It is formed by the hemisuccinylation of Reveromycin T1.
Reveromycin B	The rearranged, less active product with a 5,6-spiroacetal core, formed from Reveromycin A under acidic conditions.[1]

Quantitative Data on Enzyme Kinetics and Product Formation

The following tables summarize key quantitative data from studies on the enzymes involved in the late stages of Reveromycin A biosynthesis and the production of Reveromycin derivatives.

Table 1: Kinetic Parameters of P450revI and its A241L Mutant

Enzyme	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (min ⁻¹ μM ⁻¹)
Wild-type P450revI	Reveromycin T	0.83 ± 0.09	100 ± 10	120
P450revI-A241L	Reveromycin T	0.90 ± 0.10	25.7 ± 2.5	28.9

Data from Yong et al., 2025.[\[2\]](#)

Table 2: Production of Reveromycin Derivatives in A. reveromycinica SN-593-ΔrevI Strain

Plasmid introduced	Compound Produced	Titer (mg L ⁻¹)
Wild-type revI	Reveromycin A (1)	1.13
P450revI-A241L	17-hydroxy-RM-T (6)	0.34
P450revI-A241L	17-hemisuccinyloxy-RM-T (7)	0.47

Data from Yong et al., 2025.[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Reveromycin** biosynthesis and spiroacetal rearrangement.

Gene Disruption of revI in Streptomyces sp. SN-593

This protocol describes the generation of a revI gene deletion mutant to study the function of the P450revI enzyme.

Materials:

- Streptomyces sp. SN-593
- Fosmid clone 30B04 containing the rev gene cluster
- pUC119 vector
- Kanamycin resistance gene cassette (aphII)
- Restriction enzymes: EcoRI, BamHI
- T4 DNA Ligase
- E. coli DH5 α and ET12567/pUZ8002
- ISP Medium 2
- Lysozyme
- Polyethylene glycol (PEG) 3350

Procedure:

- A 6.0-kb EcoRI fragment containing the revI gene was subcloned from the fosmid 30B04 into pUC119.
- The resulting plasmid was digested with BamHI to remove a 1.2-kb fragment containing the catalytic region of revI.
- The 1.6-kb BamHI fragment containing the kanamycin resistance gene (aphII) was ligated into the digested plasmid to create the gene disruption vector.
- The disruption vector was introduced into E. coli ET12567/pUZ8002 and subsequently transferred to Streptomyces sp. SN-593 by conjugation.
- Exconjugants were selected on ISP Medium 2 containing kanamycin.
- Successful gene replacement was confirmed by Southern blot analysis.[5]

Heterologous Expression and Purification of P450revI

This protocol details the production and purification of the P450revI enzyme for in vitro studies.

Materials:

- pET-28a(+) vector
- E. coli BL21(DE3)
- Luria-Bertani (LB) medium supplemented with kanamycin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Ni-NTA affinity chromatography column
- Buffer A (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 10% glycerol)
- Buffer B (Buffer A with 500 mM imidazole)

Procedure:

- The revI gene was amplified by PCR and cloned into the pET-28a(+) vector.
- The resulting plasmid was transformed into E. coli BL21(DE3).
- A single colony was inoculated into LB medium with kanamycin and grown at 37°C to an OD600 of 0.6.
- Protein expression was induced with 0.1 mM IPTG, and the culture was incubated at 18°C for 16 hours.
- Cells were harvested by centrifugation, resuspended in Buffer A, and lysed by sonication.
- The cell lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA column.
- The column was washed with Buffer A, and the His-tagged P450revI was eluted with a linear gradient of Buffer B.

- Fractions containing the purified protein were pooled and dialyzed against a storage buffer.
[\[5\]](#)

In Vitro Assay of P450revI

This protocol describes the enzymatic assay to determine the activity of the purified P450revI.

Materials:

- Purified P450revI
- Reveromycin T (substrate)
- NADPH
- Reaction buffer (100 mM potassium phosphate, pH 7.5)
- Acetonitrile
- HPLC system

Procedure:

- A reaction mixture containing 1 μM P450revI, 100 μM Reveromycin T, and 500 μM NADPH in reaction buffer was prepared.
- The reaction was initiated by the addition of NADPH and incubated at 30°C for 30 minutes.
- The reaction was quenched by the addition of an equal volume of acetonitrile.
- The mixture was centrifuged to precipitate the protein, and the supernatant was analyzed by HPLC to detect the formation of Reveromycin T1.[\[5\]](#)

Isotopic Labeling Studies

This protocol provides a general framework for isotopic labeling experiments to trace the biosynthetic origins of Reveromycin.

Materials:

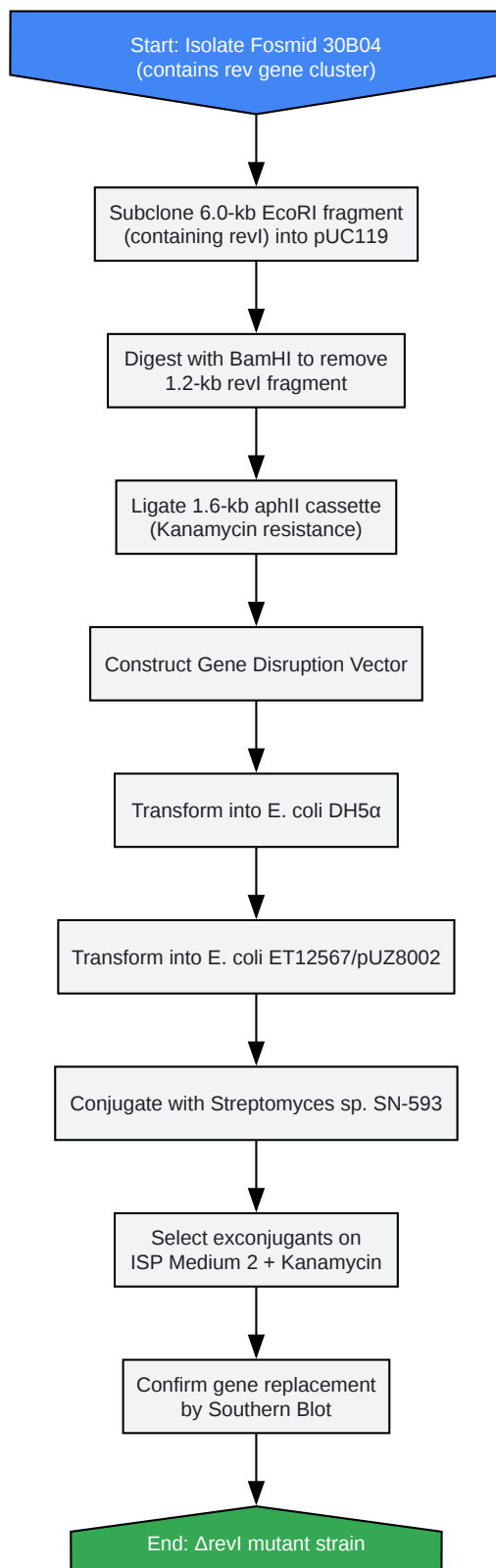
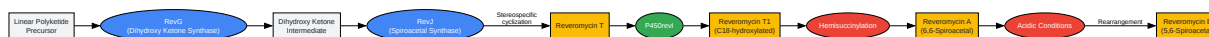
- Streptomyces sp. SN-593 culture
- Defined minimal medium
- ^{13}C -labeled precursors (e.g., $[1-^{13}\text{C}]$ acetate, $[1-^{13}\text{C}]$ propionate, $[\text{methyl-}^{13}\text{C}]$ methionine)
- Unlabeled precursors for control experiments
- LC-MS system

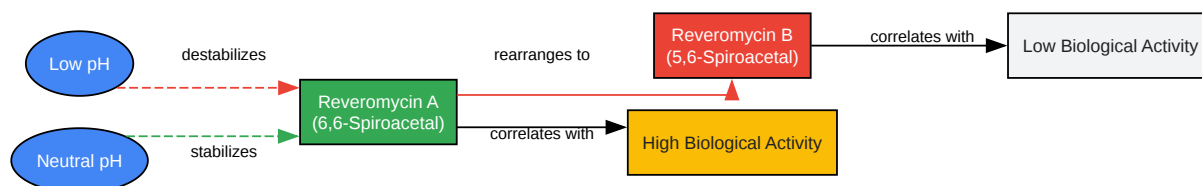
Procedure:

- Streptomyces sp. SN-593 is cultured in a defined minimal medium to ensure efficient incorporation of labeled precursors.
- Parallel fermentations are set up. To one set of cultures, a ^{13}C -labeled precursor is added at a specific concentration (e.g., 30 mM for acetate and propionate, 5 mM for methionine).
- To a control set of cultures, the corresponding unlabeled precursor is added at the same concentration.
- The cultures are incubated for a period sufficient for the production of reveromycins.
- The culture broth is extracted, and the extracts are analyzed by LC-MS.
- The mass spectra of the reveromycins from the labeled and unlabeled cultures are compared to determine the degree of isotope incorporation.^[6]

Visualizations

Biosynthetic Pathway of Reveromycin A Spiroacetal Formation and Rearrangement





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